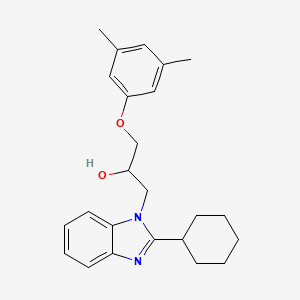![molecular formula C13H8BrN3O5S2 B11316869 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316869.png)
7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methylsulfonyl group, a thiadiazole ring, and a chromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the chromene core can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as a thiosemicarbazide, with a chlorinating agent like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the brominated chromene core with the thiadiazole derivative and introducing the methylsulfonyl group through a sulfonation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: Its potential use in the synthesis of other complex molecules makes it valuable in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring are likely to play key roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparación Con Compuestos Similares
- 3-bromo-7-(methylsulfonyl)quinoline
- 4-bromophenyl methyl sulfone
- Indole derivatives
Comparison:
- 3-bromo-7-(methylsulfonyl)quinoline: Similar in having a bromine atom and a methylsulfonyl group, but differs in the core structure (quinoline vs. chromene).
- 4-bromophenyl methyl sulfone: Shares the bromine and methylsulfonyl groups but lacks the thiadiazole and chromene rings.
- Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness: 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H8BrN3O5S2 |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
7-bromo-N-(3-methylsulfonyl-1,2,4-thiadiazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O5S2/c1-24(20,21)13-16-12(23-17-13)15-11(19)10-5-8(18)7-3-2-6(14)4-9(7)22-10/h2-5H,1H3,(H,15,16,17,19) |
Clave InChI |
QQNHSIWWDAGJMI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NSC(=N1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11316789.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11316800.png)
![N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316815.png)
![(3-Propoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11316822.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11316826.png)
![2-(4-Ethoxyphenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione](/img/structure/B11316827.png)
![2,3-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316828.png)
![5-(4-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11316830.png)
![2-(4-chlorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11316833.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316836.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11316837.png)

![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316853.png)
